(2-Allylphenoxy)trimethylsilane
Overview
Description
“(2-Allylphenoxy)trimethylsilane” is an organic compound with the molecular formula C12H18OSi . It has a molecular weight of 206.36 . The compound is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The InChI code for “(2-Allylphenoxy)trimethylsilane” is1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3
. The IUPAC name is (2-allylphenoxy)(trimethyl)silane
. Physical And Chemical Properties Analysis
“(2-Allylphenoxy)trimethylsilane” appears as a white solid . It has a boiling point of 85°C and a melting point of 161-163°C . The compound has a density of 0.925 . It’s worth noting that the solubility of the compound in water is not available .Scientific Research Applications
Acid cleavage of trimethylsilanes, including derivatives like (2-Allylphenoxy)trimethylsilane, shows significant reactivity, indicating potential applications in organic synthesis (Eaborn, Salih, & Walton, 1972).
Allylsilanes like (2-Allylphenoxy)trimethylsilane exhibit unique reactivity towards electrophiles, useful in the synthesis of protected substituted acroleines (Corriu, Huynh, & Moreau, 1983).
Trimethylsilane-based PECVD processes, possibly including (2-Allylphenoxy)trimethylsilane, are valuable for depositing dielectric thin films in microelectronics (Loboda, 1999).
Organotrimethylsilanes, a category that includes (2-Allylphenoxy)trimethylsilane, can serve as carbanion equivalents in synthesis, highlighting their utility in organic chemistry (Das & O’Shea, 2014).
In carbon-to-carbon anion relay chemistry, compounds like [2-(2-bromophenyl)allyl]trimethylsilane demonstrate efficient migration of the trimethylsilyl group, useful in synthesizing allylic organolithium species (Zheng et al., 2011).
Trimethylsilane compounds, including (2-Allylphenoxy)trimethylsilane, may find applications in lithium-ion battery electrolytes due to their ability to dissolve lithium salts and form stable electrolytes (Amine et al., 2006).
The oxidative coupling reactions involving aryltrimethylsilanes, a group that includes (2-Allylphenoxy)trimethylsilane, show promise in organic synthesis, particularly in electrophilic aromatic substitution mechanisms (Brenzovich, Brazeau, & Toste, 2010).
Safety And Hazards
Future Directions
While specific future directions for “(2-Allylphenoxy)trimethylsilane” are not mentioned in the sources I found, the compound’s potential applications could be explored in various fields such as organometallics, organosilicon research, and laboratory thin film deposition .
Relevant Papers One relevant paper titled “Reactions of o-allylphenol and of o-allylphenoxy-trimethylsilane with alkoxy alkyl hydrogen silanes” discusses the reactions of o-allylphenol and o-allylphenoxy-trimethylsilane . Further analysis of this paper could provide more insights into the properties and potential applications of “(2-Allylphenoxy)trimethylsilane”.
properties
IUPAC Name |
trimethyl-(2-prop-2-enylphenoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXCUHZKDSCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567546 | |
Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Allylphenoxy)trimethylsilane | |
CAS RN |
18042-43-8 | |
Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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